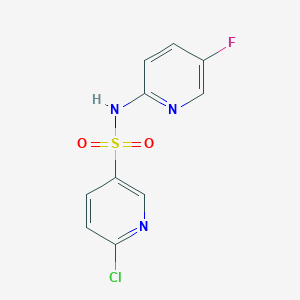

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

描述

属性

IUPAC Name |

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVPDFACBEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Sulfonamides, Exemplified by 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Senior Application Scientist's Foreword: In the dynamic landscape of drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. The compound 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide represents such a case. A thorough investigation of scientific literature and chemical databases reveals a conspicuous absence of data on its specific mechanism of action. This guide, therefore, pivots from a descriptive account to a proactive, strategic framework. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven roadmap to systematically uncover the mechanism of action for a novel sulfonamide compound like the one . We will leverage the known promiscuity of the sulfonamide scaffold to inform our discovery path.

Part 1: Deconstructing the Molecule and Formulating Hypotheses

The structure of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, with its pyridine and fluoropyridine rings linked by a sulfonamide bridge, offers initial clues. The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, from antibacterial drugs to anticancer and anti-inflammatory medications. This structural motif is known to engage in critical hydrogen bonding and can act as a bioisostere for other functional groups.

Our initial hypotheses for the mechanism of action can be broadly categorized based on established roles of sulfonamides:

-

Hypothesis 1: Enzyme Inhibition. The compound may act as a competitive inhibitor of a key metabolic or signaling enzyme. A classic example is the inhibition of dihydropteroate synthase in bacteria by antibacterial sulfonamides, which disrupts folic acid synthesis. In oncology, sulfonamides are known to target carbonic anhydrases or protein kinases.

-

Hypothesis 2: Receptor Modulation. The molecule could function as an agonist, antagonist, or allosteric modulator of a cell surface or nuclear receptor. For instance, certain sulfonamides have been shown to be positive allosteric modulators of AMPA receptors.

-

Hypothesis 3: Disruption of Protein-Protein Interactions. The compound might interfere with critical protein-protein interactions within a signaling cascade.

-

Hypothesis 4: Ion Channel Modulation. It could potentially block or activate ion channels.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

A systematic, multi-pronged experimental strategy is paramount. The following workflow is designed to be self-validating, with each phase informing the next.

Phase 1: Initial Phenotypic Screening and Target Identification

The first step is to observe the compound's effect on whole cells or organisms to generate a "phenotypic fingerprint."

Experimental Protocol: High-Content Cellular Screening

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Compound Treatment: Treat cells with a range of concentrations of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (e.g., from 10 nM to 100 µM) for various durations (e.g., 24, 48, 72 hours).

-

High-Content Imaging: Employ automated microscopy to capture multi-parameter data on cell health, including:

-

Cell proliferation and viability (e.g., using nuclear staining with Hoechst and a viability dye like Calcein AM).

-

Cell cycle progression (e.g., using EdU incorporation for S-phase and phospho-histone H3 for M-phase).

-

Induction of apoptosis (e.g., using Annexin V and propidium iodide staining).

-

Morphological changes.

-

-

Data Analysis: Quantify the phenotypic changes to determine the half-maximal inhibitory concentration (IC50) for antiproliferative effects and identify the most sensitive cell lines.

Causality Behind Experimental Choices: Starting with a broad phenotypic screen allows for an unbiased assessment of the compound's cellular effects. This can point towards a general mechanism, such as cell cycle arrest or apoptosis induction, which helps to narrow down the subsequent target identification efforts. For instance, a G2 phase arrest was observed in A549 cells treated with a novel sulfonamide derivative.

Workflow for Phenotypic Screening and Target Identification

Caption: A workflow for initial phenotypic screening leading to target identification.

Phase 2: Target Engagement and Validation

Once a list of potential targets is generated, it is crucial to confirm direct binding and functional modulation.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor the association and dissociation of the compound.

-

Kinetic Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Trustworthiness of the Protocol: SPR provides quantitative data on the direct interaction between the compound and the putative target, which is essential for validating a direct mechanism of action. A low KD value indicates high binding affinity. For example, SPR experiments were used to confirm the high binding affinity of a novel sulfonamide to its target, pyruvate kinase M2 (PKM2).

Table 1: Hypothetical Binding Kinetics and Cellular Potency Data

| Parameter | Value | Interpretation |

| Binding Affinity (SPR) | ||

| KD for Target X | 50 nM | High affinity, suggesting potent interaction. |

| Enzymatic Assay | ||

| IC50 for Target X | 100 nM | Potent inhibition of target's enzymatic activity. |

| Cellular Assay | ||

| IC50 in A549 cells | 500 nM | Good correlation between target inhibition and cellular effect. |

Phase 3: Pathway Analysis and Downstream Effects

With a validated target, the next step is to elucidate the downstream signaling consequences of target modulation.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat sensitive cells (e.g., A549) with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (e.g., phosphorylated forms of kinases).

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to measure changes in protein expression and phosphorylation.

Expertise in Action: The choice of antibodies for Western blotting should be guided by the known signaling pathway of the validated target. For example, if the target is a receptor tyrosine kinase, one would probe for phosphorylation of downstream effectors like AKT and ERK.

Signaling Pathway Diagram: Hypothetical Kinase Inhibition

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Part 3: In Vivo Validation and Translational Relevance

The final step is to validate the mechanism of action in a more complex biological system.

Experimental Protocol: Xenograft Mouse Model

-

Tumor Implantation: Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.

-

Compound Administration: Once tumors are established, treat the mice with the compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Growth Monitoring: Measure tumor volume regularly.

-

Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor samples and analyze them for target engagement and downstream pathway modulation using techniques like Western blotting or immunohistochemistry.

Authoritative Grounding: In vivo studies are essential to demonstrate that the compound can reach its target in a living organism and exert the expected biological effect, ultimately leading to a therapeutic outcome such as tumor growth inhibition.

Conclusion

While the specific mechanism of action for 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide remains to be discovered, the framework presented here provides a robust and scientifically rigorous approach to its elucidation. By combining unbiased phenotypic screening with hypothesis-driven target validation and in vivo studies, researchers can systematically unravel the molecular intricacies of novel sulfonamides, paving the way for their potential development as next-generation therapeutics.

References

-

Title: Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage Source: MDPI URL: [Link]

- Title: WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)

-

Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation Source: RSC Publishing URL: [Link]

-

Title: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity Source: Frontiers URL: [Link]

-

Title: 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Source: PMC URL: [Link]

-

Title: 6-chloro-5-fluoropyridine-3-sulfonyl chloride — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: N-(6-(6-chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide | C19H14ClFN6O3S | CID 44124863 Source: PubChem URL: [Link]

- Title: Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like

Crystal Structure and 3D Conformation of 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide: A Structural Biology Whitepaper

Executive Summary

The compound 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide represents a highly privileged bis-heteroaryl sulfonamide scaffold. Sulfonamides are foundational bioisosteres in medicinal chemistry, frequently deployed in the development of kinase inhibitors and voltage-gated sodium channel (e.g., Nav1.8) blockers [5]. Understanding the precise 3D conformation and crystal packing of this molecule is critical for rational structure-based drug design (SBDD).

This whitepaper provides an in-depth technical analysis of the molecule's chemical topology, predictive crystallographic properties based on structural systematics, and a self-validating experimental protocol for single-crystal X-ray diffraction (XRD) analysis.

Chemical Topology & The "Butterfly" Conformation

The 3D architecture of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is dictated by the central −SO2−NH− linkage. Unlike planar amide bonds, the sulfonamide sulfur atom is sp3 hybridized, resulting in a distorted tetrahedral geometry.

Because of the severe steric repulsion between the electron-rich 6-chloropyridine and 5-fluoropyridine rings, combined with the spatial requirements of the sulfonyl oxygen lone pairs, the molecule cannot adopt a coplanar arrangement. Instead, it is forced into a characteristic "V-shaped" or "butterfly" conformation [2]. This conformational restriction is a key pharmacophoric feature, allowing the molecule to project its halogenated heteroaryl rings into distinct hydrophobic pockets within a target protein's active site.

Causality of torsional strain dictating the butterfly conformation.

Predictive Crystallographic Systematics

While the specific single-crystal structure of this exact derivative requires de novo empirical resolution, we can establish a highly accurate predictive model based on the crystallographic systematics of closely related N -(pyridin-2-yl)benzenesulfonamides[3, 4].

Space Group and Unit Cell

Halogenated bis-pyridyl sulfonamides overwhelmingly crystallize in centrosymmetric space groups to maximize packing efficiency and minimize dipole moments across the lattice. The most probable space groups are the monoclinic P21/c or the triclinic P1ˉ [3, 4].

Supramolecular Assembly and Hydrogen Bonding

The crystal lattice is driven by a robust intermolecular hydrogen-bonding network. The sulfonamide N−H acts as a strong hydrogen bond donor, while the pyridyl nitrogen of the 5-fluoropyridin-2-yl moiety acts as the primary acceptor. This specific interaction typically results in the formation of centrosymmetric dimers ( R22(8) motif in graph-set notation), which further stack into infinite 1D chains.

Furthermore, the presence of the 6-chloro and 5-fluoro substituents introduces halogen bonding ( X⋯O and X⋯π interactions). The polarizability of the chlorine atom allows it to act as an electrophilic species (sigma-hole), interacting with the electron-rich sulfonyl oxygens of adjacent molecules, thereby rigidifying the 3D lattice.

Intermolecular hydrogen bonding network driving crystal lattice formation.

Quantitative Structural Parameters

The following table summarizes the expected quantitative crystallographic parameters based on structural analogs [3, 4]:

| Parameter | Expected Value / Range | Structural Causality |

| Crystal System | Monoclinic or Triclinic | Driven by centrosymmetric dimer packing. |

| Space Group | P21/c or P1ˉ | Minimization of macroscopic dipole moment. |

| S=O Bond Length | 1.43−1.44 Å | High double-bond character; acts as H-bond acceptor. |

| S−N Bond Length | 1.62−1.64 Å | Partial double-bond character due to lone pair delocalization. |

| C−S Bond Length | 1.76−1.78 Å | Standard sp2−sp3 carbon-sulfur bond. |

| O−S−O Angle | 119∘−120∘ | Expansion due to lone-pair/lone-pair repulsion. |

| Dihedral Angle ( τ ) | 60∘−90∘ | V-shaped conformation to minimize steric clash. |

Experimental Protocol: Single-Crystal XRD Workflow

To empirically validate the 3D conformation of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, the following self-validating methodology must be executed. The compound is typically synthesized via the reaction of 6-chloro-5-fluoropyridine-3-sulfonyl chloride [1] with the corresponding aminopyridine.

Step 1: Solvent Screening and Crystallization

Causality: Sulfonamides are prone to forming amorphous precipitates if cooled too rapidly. Vapor diffusion allows for a controlled, thermodynamically stable nucleation environment.

-

Dissolve 10 mg of HPLC-purified (>99%) compound in 0.5 mL of a polar aprotic solvent (e.g., DMSO or DMF).

-

Place the vial inside a larger closed chamber containing an anti-solvent (e.g., diethyl ether or pentane).

-

Allow vapor diffusion to occur at ambient temperature ( 20∘C ) over 7–14 days.

Step 2: Crystal Harvesting and Validation

Causality: Crystals must be screened for internal order before committing to expensive diffractometer time.

-

Submerge the mother liquor containing the crystals in Paratone-N oil. Reasoning: This prevents solvent loss and protects the crystal from atmospheric moisture, which can degrade the lattice.

-

Validation Check: Examine the crystals under a polarizing microscope. Select only crystals that exhibit uniform extinction (sharp transitions from light to dark) when rotated. This confirms a single-crystal domain rather than a twinned aggregate.

Step 3: Data Collection and Reduction

Causality: Low temperatures minimize the thermal vibration (Debye-Waller factors) of the atoms, yielding sharper diffraction spots and allowing for the accurate resolution of the fluorine and chlorine atoms.

-

Mount the selected crystal on a cryoloop and transfer it to the diffractometer goniometer.

-

Flash-cool the crystal to 150 K using an N2 cold stream.

-

Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).

-

Validation Check: During data reduction (e.g., using APEX3 or CrysAlisPro), ensure the internal agreement factor ( Rint ) is <0.05 . A higher value indicates poor crystal quality or incorrect symmetry assignment.

Step 4: Structure Solution and Refinement

-

Solve the phase problem using direct methods or intrinsic phasing (e.g., SHELXT).

-

Refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Model all non-hydrogen atoms anisotropically. Locate the sulfonamide hydrogen atom from the difference Fourier map and refine it freely to confirm the hydrogen-bonding network.

Experimental workflow for single-crystal X-ray diffraction analysis.

Pharmacophoric Implications

The crystallographic data directly informs biological application. The rigid "butterfly" conformation ensures that the 6-chloro and 5-fluoro substituents are projected at specific vectors.

-

The 5-fluoro group often acts to modulate the pKa of the adjacent pyridyl nitrogen, tuning its ability to act as a hydrogen bond acceptor within a kinase hinge region or a sodium channel pore.

-

The 6-chloro group provides bulk and lipophilicity, ideally suited to occupy deep, hydrophobic sub-pockets (such as the DFG-out pocket in kinases), while the central sulfonamide acts as a transition-state mimic, anchoring the molecule via hydrogen bonds to the protein backbone.

By validating the exact dihedral angles ( τ1,τ2 ) through the XRD protocol outlined above, computational chemists can accurately parameterize the molecule for molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations, accelerating the hit-to-lead optimization process.

References

-

Shape-persistent macrocyclic aromatic tetrasulfonamides: Molecules with nanosized cavities and their nanotubular assemblies in solid state Proceedings of the National Academy of Sciences (PNAS)[Link]

-

4-Amino-N-Pyridin-2-yl-benzenesulfonamide with Formic acid butyl ester eCrystals - University of Southampton[Link]

-

4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate eCrystals - University of Southampton [Link]

- Aromatic fused ring nav1.

pharmacokinetic profiling of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in murine models

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in Murine Models

Abstract

This technical guide provides a comprehensive framework for conducting the pharmacokinetic (PK) profiling of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, a novel sulfonamide derivative, in murine models. The successful translation of any new chemical entity (NCE) from discovery to clinical application hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This document outlines a robust, field-proven methodology, grounded in scientific integrity and regulatory expectations, designed for researchers, scientists, and drug development professionals. We will detail the strategic design of in-vivo studies, provide step-by-step protocols for animal handling and sample collection, describe a validated bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and conclude with the principles of pharmacokinetic data analysis and interpretation.

Introduction: The Imperative for Pharmacokinetic Characterization

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which possess a wide range of pharmacological activities.[2] Before its therapeutic potential can be evaluated in efficacy studies, its behavior within a biological system must be quantitatively characterized. Pharmacokinetics (PK) serves as this crucial bridge, describing the journey of a drug through the body over time.[3][4] Murine models are indispensable in these early-stage, preclinical assessments due to their physiological similarities to humans, cost-effectiveness, and well-established use in drug discovery.[5][6]

This guide is structured to provide not just a protocol, but the scientific causality behind each experimental choice, ensuring a self-validating and reproducible study design.

Section 1: Strategic Experimental Design

A well-designed study is the foundation of reliable PK data. The primary objective is to obtain a plasma concentration-time profile that accurately reflects the drug's ADME characteristics.

Animal Model Selection & Ethical Considerations

-

Model: C57BL/6 mice are a common choice for initial PK studies due to their genetic homogeneity and extensive historical data. However, for compounds with metabolism heavily reliant on specific cytochrome P450 enzymes that differ between mice and humans, humanized transgenic mouse models can provide more predictive data on human drug clearance and potential drug-drug interactions.[7][8][9]

-

Ethical Conduct: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[10] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied to minimize animal use and distress.[11]

Dose Formulation and Route of Administration

-

Formulation: The compound must be dissolved or suspended in a vehicle that is safe for administration and ensures complete bioavailability for intravenous routes or consistent absorption for extravascular routes. A common starting vehicle could be a mixture of 5% N,N-Dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% Phosphate-Buffered Saline (PBS). The stability and homogeneity of the formulation must be confirmed prior to the study.

-

Routes of Administration:

-

Intravenous (IV) Bolus: This is essential for determining fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd), as it guarantees 100% bioavailability.[12] A typical administration site is the tail vein.

-

Oral (PO) Gavage: This route is critical for assessing oral absorption and calculating oral bioavailability (F%).

-

Study Design: Single-Dose Pharmacokinetics

A single-dose study is sufficient for initial characterization. A parallel-group design is recommended, with separate cohorts for IV and PO administration.

| Parameter | Specification | Rationale |

| Animal Strain | C57BL/6 Mice (Male, 8-10 weeks old) | Standard inbred strain ensuring reproducibility. |

| Group Size | n = 3-4 animals per timepoint | Provides sufficient statistical power for initial PK assessment while adhering to the 3Rs principle.[10] |

| IV Dose | 1 mg/kg | A low dose to ensure first-order kinetics and avoid saturation of metabolic pathways. |

| PO Dose | 5 mg/kg | A higher dose to ensure plasma concentrations remain above the analytical limit of quantification, accounting for incomplete absorption. |

| Blood Sampling | Serial or composite sampling | Serial sampling (collecting all time points from the same animal) reduces inter-animal variability.[13] Composite sampling (one sample per animal at each time point) is used if blood volume is a concern. |

| Time Points (IV) | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr | Captures the rapid initial distribution phase and the slower terminal elimination phase. |

| Time Points (PO) | 15, 30 min; 1, 2, 4, 8, 12, 24 hr | Includes earlier time points to accurately define the absorption phase and capture Tmax. |

Section 2: Detailed In-Vivo Experimental Protocol

2.1. Animal Acclimation and Preparation

-

Acclimation: Upon arrival, house animals for a minimum of 5-7 days to acclimate to the facility environment.

-

Health Check: Perform daily health checks. Ensure animals have free access to food and water.

-

Fasting: For oral dosing groups, fast animals for 4 hours prior to administration to reduce variability in gastric emptying. Do not withhold water.

2.2. Dose Administration

-

Animal Identification: Uniquely identify each animal (e.g., ear tag, tail mark).

-

Weight Measurement: Record the body weight of each animal immediately before dosing to calculate the precise dose volume.

-

IV Administration:

-

Gently restrain the mouse in a suitable device.

-

Dilate the tail vein using a heat lamp if necessary.

-

Administer the dose as a slow bolus (over ~15-30 seconds) into a lateral tail vein using a 27-30 gauge needle.

-

Record the exact time of administration.

-

-

PO Administration:

-

Administer the dose directly into the stomach using a flexible, ball-tipped gavage needle.

-

Record the exact time of administration.

-

2.3. Blood Sample Collection

-

Method: Collect blood (~30-50 µL) via submandibular or saphenous vein puncture for serial sampling time points.[13]

-

Anticoagulant: Collect samples into tubes pre-coated with K2EDTA to prevent coagulation.

-

Processing:

-

Immediately after collection, place tubes on ice.

-

Within 30 minutes, centrifuge the samples at 2000-3000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

-

Store plasma samples at -80°C until bioanalysis.

-

Section 3: Bioanalytical Methodology: LC-MS/MS Quantification

The "gold standard" for quantifying small molecules in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[14][15] The method must be fully validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[16][17]

3.1. Sample Preparation: Protein Precipitation (PPT) PPT is a rapid and effective method for removing the majority of plasma proteins.

-

Prepare Internal Standard (IS): Use a structurally similar, stable-isotope-labeled version of the analyte if available. Otherwise, select a compound with similar chromatographic and ionization properties. Prepare a working solution of the IS in acetonitrile.

-

Precipitation: To 20 µL of plasma sample, standard, or quality control (QC) sample, add 100 µL of cold acetonitrile containing the IS.

-

Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

3.2. LC-MS/MS Method Parameters (Hypothetical Example) The following are example parameters and must be optimized specifically for 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide.

| Parameter | Example Specification | Scientist's Note |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | A C18 stationary phase provides good retention for moderately lipophilic compounds.[18] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive mode electrospray ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good peak shape. |

| Gradient | 5% to 95% B over 3 minutes | A rapid gradient is suitable for high-throughput analysis.[18] |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides often ionize well in positive mode. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14] |

| MRM Transition | To be determined experimentally | This involves infusing the compound to find the parent mass (Q1) and its most stable fragment ion (Q3). |

3.3. Method Validation The method must be validated to ensure it is reliable and reproducible.[16][19]

| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Purpose |

| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[16] | Ensures the signal is from the analyte, not endogenous components. |

| Calibration Curve | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. | Demonstrates a predictable response to concentration. |

| Accuracy & Precision | For QC samples, mean concentration within ±15% of nominal; precision (CV%) ≤15%. (±20% and ≤20% at LLOQ).[20] | Confirms the method provides the correct value consistently. |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤15%. | Assesses the impact of matrix components on ionization efficiency. |

| Stability | Analyte concentration must be within ±15% of baseline after storage under various conditions (bench-top, freeze-thaw, long-term). | Ensures the analyte does not degrade during sample handling and storage. |

Section 4: Pharmacokinetic Data Analysis & Interpretation

Once the plasma concentrations at each time point are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[3] Software such as Phoenix® WinNonlin® is commonly used for this purpose.[21]

4.1. Key Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration.[21] | Indicates the peak exposure after administration. |

| Tmax | Time at which Cmax is observed.[21] | Provides an estimate of the rate of absorption. |

| AUC(0-t) | Area Under the plasma concentration-time Curve from time 0 to the last measurable concentration. | Represents the total drug exposure over the measured time period. |

| AUC(0-inf) | Area Under the Curve extrapolated to infinity. | Represents the total drug exposure after a single dose. |

| t1/2 | Terminal half-life.[12] | The time required for the plasma concentration to decrease by 50% during the elimination phase. |

| CL | Clearance (IV only).[12] | The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency. |

| Vdss | Volume of Distribution at steady-state (IV only). | The apparent volume into which the drug distributes to produce the observed plasma concentration.[4] |

| F% | Oral Bioavailability. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | The fraction of the oral dose that reaches systemic circulation. |

4.2. Interpreting the Results

-

High CL: Suggests rapid elimination, potentially requiring more frequent dosing.

-

Large Vdss: Indicates extensive distribution into tissues outside of the plasma.

-

Low F%: May be due to poor absorption from the gut or significant first-pass metabolism in the liver.

-

Short t1/2: The drug is eliminated quickly from the body.

Section 5: Data Presentation and Reporting

All quantitative data should be summarized in clear, concise tables. The final report should include a detailed description of the methods, a summary of the PK parameters, and a graphical representation of the mean plasma concentration-time profiles for both IV and PO routes.

Table 4: Example Summary of Pharmacokinetic Parameters (Values are for illustrative purposes only)

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 1250 | 850 |

| Tmax (hr) | 0.08 | 1.0 |

| AUC(0-inf) (hr*ng/mL) | 2100 | 4500 |

| t1/2 (hr) | 3.5 | 3.8 |

| CL (L/hr/kg) | 0.48 | N/A |

| Vdss (L/kg) | 2.1 | N/A |

| F% | N/A | 42.9% |

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive . By adhering to these principles of rigorous experimental design, validated bioanalytical methods, and standardized data analysis, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the drug development process, including dose selection for future toxicology and efficacy studies, and ultimately for predicting the compound's pharmacokinetic behavior in humans.

References

- Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018, December 28). [Source Not Available]

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Source Not Available]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). HHS.gov. Available from: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Available from: [Link]

-

Humanized transgenic mouse models for drug metabolism and pharmacokinetic research. (2011, December 15). PubMed. Available from: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). HHS.gov. Available from: [Link]

-

Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. Available from: [Link]

-

Calculate and Interpret Pharmacokinetic Parameters of a Given Drug. Slideshare. Available from: [Link]

-

Humanized Drug Metabolism Mice. The Collaboratory. Available from: [Link]

-

Comparison of four methods for the determination of sulphonamide concentrations in human plasma. PubMed. Available from: [Link]

-

DMPK Mouse Models and Drug Development. (2024, May 2). Borch Department of Medicinal Chemistry and Molecular Pharmacology. Available from: [Link]

- Application of LCMS in small-molecule drug development. (2016, August 24). [Source Not Available]

-

Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. Available from: [Link]

- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). [Source Not Available]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available from: [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Available from: [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Available from: [Link]

-

What Parameters Are Acquired from a PK Study?. (2022, June 23). BioAgilytix. Available from: [Link]

-

The Role of Animal Testing in Preclinical Drug Research. FDAMap. Available from: [Link]

-

Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC - NIH. Available from: [Link]

- Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025, May 23). [Source Not Available]

-

The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. Available from: [Link]

-

Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting. Available from: [Link]

-

Back to basics: pharmacokinetics. (2021, March 11). The Pharmaceutical Journal. Available from: [Link]

-

The Ethics of Animal Models in Preclinical Testing. (2021, February 25). News-Medical.Net. Available from: [Link]

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Source Not Available]

-

Murine Pharmacokinetic Studies. PMC - NIH. Available from: [Link]

-

Do alternatives to animal experimentation replace preclinical research?. PMC. Available from: [Link]

-

In Vivo PK/PD Study Services. Reaction Biology. Available from: [Link]

-

Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link]

-

(PDF) Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. ResearchGate. Available from: [Link]

-

In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Available from: [Link]

-

Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018, June 4). MDPI. Available from: [Link]

-

Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PMC - NIH. Available from: [Link]

-

Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. Available from: [Link]

- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). [Source Not Available]

-

Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers. Available from: [Link]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source Not Available]

Sources

- 1. fdamap.com [fdamap.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. mdpi.com [mdpi.com]

- 6. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Humanized transgenic mouse models for drug metabolism and pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nuvisan.com [nuvisan.com]

- 10. prisysbiotech.com [prisysbiotech.com]

- 11. biobostonconsulting.com [biobostonconsulting.com]

- 12. bioagilytix.com [bioagilytix.com]

- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. federalregister.gov [federalregister.gov]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 20. protocols.io [protocols.io]

- 21. nebiolab.com [nebiolab.com]

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Mass Determination

In the realm of drug discovery and development, the precise characterization of a molecule is paramount. The molecular weight and exact mass of a compound are foundational data points that underpin its identity, purity, and stoichiometric calculations. For a complex heterocyclic molecule such as 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, these values are critical for a range of applications, from synthetic route optimization to metabolic profiling and quality control. This guide will elucidate the distinction between these two crucial parameters and detail their determination for the title compound.

Core Physicochemical Properties

A thorough understanding of a compound begins with its fundamental physicochemical properties. For 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, these are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFN₃O₂S | [1] |

| Molecular Weight | 287.70 g/mol | [1] |

| Exact Mass | 286.9931535 Da | [1] |

| Monoisotopic Mass | 286.9931535 Da | [1] |

| CAS Number | 1436162-11-6 | [1] |

Molecular Weight vs. Exact Mass: A Critical Distinction

It is imperative for the scientific professional to grasp the nuanced difference between molecular weight and exact mass.

-

Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of each element's naturally occurring isotopes. The atomic weights found on the periodic table are used for this calculation. Molecular weight is a bulk property and is sufficient for most stoichiometric calculations in synthetic chemistry.

-

Exact Mass (and Monoisotopic Mass): In contrast, exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences. The monoisotopic mass is the exact mass of the ion with the most abundant isotopes.

The distinction is critical in techniques like mass spectrometry, where the instrument measures the mass-to-charge ratio of individual ions. A high-resolution mass spectrometer can differentiate between molecules with the same nominal mass but different elemental compositions, a feat achievable only through the precise determination of the exact mass.

Methodologies for Mass Determination

The determination of molecular weight and exact mass is primarily accomplished through mass spectrometry. The choice of ionization technique and mass analyzer dictates the precision and accuracy of the measurement.

Experimental Workflow: High-Resolution Mass Spectrometry

A typical workflow for the precise mass determination of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide would involve the following steps:

Caption: High-resolution mass spectrometry workflow for exact mass determination.

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and preserves the molecular ion.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed to separate the ions based on their mass-to-charge ratio (m/z) with high precision.

-

Data Analysis: The resulting mass spectrum will show a characteristic isotopic pattern. The most intense peak in this cluster corresponds to the monoisotopic mass. This experimentally determined value is then compared to the theoretically calculated exact mass to confirm the compound's identity.

Molecular Structure

The chemical structure of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is key to understanding its properties.

Caption: 2D representation of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide.

Conclusion

The precise determination of the molecular weight and exact mass of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is a fundamental requirement for its use in research and development. While the molecular weight of 287.70 g/mol is a useful parameter for routine laboratory work, the exact mass of 286.9931535 Da is indispensable for unequivocal identification by high-resolution mass spectrometry. A comprehensive understanding of these properties and the methodologies used to determine them is essential for any scientist working with this compound.

References

Sources

how to dissolve 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide for cell assays

Application Note: Optimized Dissolution and Handling Protocol for 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in In Vitro Cell Assays

Executive Summary & Physicochemical Rationale

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is a highly lipophilic, halogenated heterocyclic small molecule. When preparing this compound for in vitro cell assays, researchers frequently encounter two major hurdles: aqueous precipitation and solvent-induced cytotoxicity.

Causality of Insolubility: The presence of two halogen substitutions (6-chloro and 5-fluoro) significantly increases the compound's partition coefficient (LogP), driving its hydrophobicity [2]. Furthermore, while the sulfonamide group (-SO₂NH-) can act as a weak acid (pKa ~5.5–7.0), it remains predominantly un-ionized in pure water at physiological pH. This un-ionized state forms a highly stable crystal lattice that strongly resists aqueous dissolution.

The Solution: To overcome the thermodynamic barrier of dissolution, a polar aprotic solvent with a high dielectric constant, such as anhydrous Dimethyl Sulfoxide (DMSO), must be used to disrupt the crystal lattice. However, to maintain cellular viability and prevent the alteration of membrane lipid asymmetry, the final assay concentration of DMSO must be strictly controlled to ≤ 0.1% (v/v) [1].

Solvent Selection & Solubility Profile

Selecting the correct primary solvent and carrier is critical. Direct addition of the powder to aqueous buffers (e.g., PBS or cell culture media) will result in immediate micro-precipitation, rendering the compound biologically unavailable and skewing assay results.

| Solvent | Suitability | Expected Solubility | Rationale / Causality |

| 100% Anhydrous DMSO | Optimal | High (>10 mM) | High dielectric constant disrupts the sulfonamide crystal lattice; optimal for Master Stock. |

| Dimethylformamide (DMF) | Moderate | High | Good solubility, but exhibits higher baseline cytotoxicity than DMSO in cell assays. |

| Ethanol (100%) | Poor | Low to Moderate | Insufficient polarity to fully solvate the halogenated pyridine rings at high concentrations. |

| Aqueous Media / PBS | Incompatible | Very Poor (<1 µM) | Lack of hydrophobic solvation causes immediate compound "crashing" (precipitation). |

Experimental Protocols: Step-by-Step Methodology

Phase 1: Preparation of 10 mM Master Stock

-

Equilibration: Allow the vial of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide powder to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation. Moisture degrades anhydrous DMSO, drastically reducing the solubility limit of the compound.

-

Weighing: Weigh the required mass of the compound using a microbalance.

-

Dissolution: Add the calculated volume of 100% Anhydrous, sterile-filtered DMSO.

-

Mechanical Agitation: Vortex the vial for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to overcome the enthalpy of the crystal lattice.

-

Storage: Aliquot the 10 mM Master Stock into single-use amber vials (to prevent photodegradation) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Phase 2: Preparation of Intermediate Working Solutions

-

Thaw a single aliquot of the 10 mM Master Stock at room temperature. Vortex briefly.

-

Perform serial dilutions in 100% DMSO to create 1000X working solutions for your desired final concentrations.

-

Example: For a final assay concentration of 10 µM, prepare a 10 mM (1000X) working stock. For a 1 µM final concentration, prepare a 1 mM (1000X) working stock.

-

Phase 3: Final Cell Culture Media Preparation

-

Pre-warm Media: Ensure the cell culture media (containing serum/BSA) is pre-warmed to 37°C. Causality: Cold media instantly lowers the thermodynamic solubility limit of the compound, causing irreversible micro-precipitation.

-

Dilution: Add the 1000X working stock to the pre-warmed media at a strict 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

-

Rapid Mixing: Add the DMSO stock dropwise while rapidly vortexing or swirling the media. Causality: This prevents localized zones of high compound/water ratios, allowing serum proteins (like BSA) to immediately bind and stabilize the hydrophobic molecule before it can nucleate and precipitate.

Troubleshooting & Causality Insights

-

Observation: Needle-shaped crystals or cloudiness in the cell culture well after 24 hours.

-

Cause: The compound has exceeded its kinetic solubility limit in the aqueous phase.

-

Solution: Ensure the media is pre-warmed before adding the compound. If precipitation persists, lower the maximum assay concentration or increase the serum/BSA concentration in the media to act as a hydrophobic carrier.

-

-

Observation: High cell death in vehicle control wells.

-

Cause: DMSO concentration exceeds the cellular tolerance threshold. DMSO > 0.1% can alter membrane lipid asymmetry and induce apoptosis in sensitive lines (e.g., HepG2, Huh-7) [1].

-

Solution: Strictly maintain the 1:1000 dilution ratio. Never use a 100X stock (which yields 1% final DMSO).

-

Mechanistic Workflow Diagram

Figure 1: Step-by-step dissolution and dilution workflow for hydrophobic sulfonamide compounds.

References

-

Hatta, F. H. M., Omar, R. N. C., Ismail, M. I., Yusoff, R. M., & Noorden, M. S. A. (2022). "Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO)." ASM Science Journal, 17, 1-5.[Link]

-

Horgan, C., & O'Sullivan, T. P. (2021). "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres." Current Medicinal Chemistry, 28(13).[Link]

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Application Note & Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Mechanistic Framework of Sulfonamide Fragmentation

The structural elucidation of complex heteroaromatic sulfonamides via tandem mass spectrometry (MS/MS) requires a deep understanding of gas-phase ion chemistry. The molecule 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide presents a unique analytical landscape due to the presence of two distinct halogenated pyridine rings linked by a labile sulfonamide bridge.

When subjected to Electrospray Ionization in positive mode (ESI+), the protonated precursor ion [M+H]+ at m/z 288.00 undergoes collision-induced dissociation (CID) through two primary, competing pathways. The causality behind these pathways is driven by the proton affinity of the heteroatoms and the gas-phase stability of the resulting product ions[1].

-

S-N Bond Cleavage (Charge Retention Dynamics): The S-N bond is the weakest link in the sulfonamide structure. Upon activation, cleavage occurs. Because both the 6-chloropyridine and 5-fluoropyridine rings contain basic nitrogen atoms, the ionizing proton can localize on either side of the molecule. This dual-localization results in two complementary diagnostic fragments: the sulfonyl cation (m/z 175.96) and the protonated amine (m/z 113.05). Automated high-throughput desorption electrospray ionization studies have confirmed that S-N cleavage is the statistically dominant fragmentation route for polyfunctional sulfonamides[1].

-

SO2 Extrusion and Intramolecular Rearrangement: A hallmark of sulfonamide mass spectrometry is the neutral loss of sulfur dioxide (64 Da), yielding a diarylamine-like cation at m/z 224.04. While deprotonated sulfonamides often undergo complex Smiles-type rearrangements involving oxygen transfer to the aromatic ring[2], the protonated species undergoes a direct contraction, linking the two pyridine rings. This contracted intermediate is highly energetic and subsequently expels neutral halogenides (HCl or HF)[3].

Diagnostic Mass Spectrometry Data

To ensure unambiguous identification, analysts must monitor not only the exact mass of the fragments but also their isotopic signatures. The presence of a single chlorine atom on the pyridine-3-sulfonyl ring provides a built-in tracer: any fragment containing this ring must exhibit a characteristic 3:1 ratio of 35Cl to 37Cl .

Table 1: Exact Mass and Isotopic Signatures of Key Fragment Ions

| Fragment Assignment | Chemical Formula | Exact Mass ( 35Cl ) | Exact Mass ( 37Cl ) | Isotopic Signature | Structural Origin |

| Precursor Ion | C10H8ClFN3O2S+ | 288.0009 | 289.9979 | 3:1 Ratio | Intact Molecule |

| SO2 Extrusion | C10H8ClFN3+ | 224.0390 | 226.0360 | 3:1 Ratio | Contracted Diarylamine |

| Sulfonyl Cation | C5H3ClNO2S+ | 175.9572 | 177.9543 | 3:1 Ratio | Ring 1 (6-chloropyridine) |

| Protonated Amine | C5H6FN2+ | 113.0514 | N/A | Monoisotopic | Ring 2 (5-fluoropyridine) |

| Aryl Cation | C5H3ClN+ | 111.9953 | 113.9924 | 3:1 Ratio | Ring 1 (- SO2 ) |

| Loss of HCl | C10H7FN3+ | 188.0623 | N/A | Monoisotopic | Extrusion Product (- HCl) |

Fragmentation Pathway Visualization

Proposed ESI-MS/MS fragmentation pathways for the protonated sulfonamide precursor (m/z 288.00).

Experimental Methodology: A Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a self-validating system . The methodology forces the generation of both low-energy and high-energy fragments simultaneously, allowing the isotopic logic checks to be performed within a single spectral acquisition.

Causality in Methodological Choices

-

Chromatography: A superficially porous particle (SPP) C18 column is utilized. Causality: SPP columns minimize longitudinal diffusion and band broadening, ensuring ultra-sharp peaks. This is critical for maximizing the signal-to-noise (S/N) ratio of low-abundance tertiary fragments (e.g., m/z 188.06).

-

Mobile Phase Additives: 0.1% Formic Acid in both aqueous and organic phases. Causality: Formic acid acts as a volatile proton source, fully protonating the basic pyridine nitrogens in the ESI droplet and driving the equilibrium entirely toward the [M+H]+ state.

-

Collision Energy (CE) Ramping: Causality: The S-N bond cleaves at low activation energies (15–20 eV), whereas SO2 extrusion and subsequent halogen losses require high activation energies (30–45 eV). A stepped CE approach prevents the total annihilation of the precursor while capturing the complete fragmentation cascade.

Step-by-Step LC-MS/MS Workflow

Table 2: Standardized LC-MS/MS Parameters

| Parameter | Specification / Setting |

| Column | C18 SPP (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |

| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5.0 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode |

| Precursor Isolation | m/z 288.00 (Window: 1.0 Da) |

| Collision Energy (CE) | Stepped / Ramped: 15 eV, 30 eV, 45 eV |

Execution Steps:

-

Sample Preparation: Dissolve 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

-

System Equilibration: Run three blank gradients to passivate the column and establish a stable baseline.

-

Data Acquisition: Inject 2 µL of the sample. Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Product Ion Scan mode, targeting m/z 288.00.

-

Isotopic Verification (The Logic Check): Extract the MS/MS spectrum at the apex of the chromatographic peak.

Data Validation Criteria (Quality Control)

The protocol is deemed successful and the structural assignment verified only if the following internal logic conditions are met:

-

Condition A (Chlorine Tracer): The m/z 175.96 peak MUST be accompanied by an m/z 177.95 peak at ~33% relative intensity. If absent, the fragment does not contain the 6-chloropyridine ring.

-

Condition B (Fluorine Isolation): The m/z 113.05 peak MUST be strictly monoisotopic (accounting for natural 13C abundance only). If a +2 Da isotope peak is observed at ~33% intensity, the system is flagged for isobaric interference or an incorrect initial structural assignment (indicating the chlorine was mistakenly localized on the amine ring).

References

-

Liang, Y., Simón-Manso, Y., Neta, P., Yang, X., & Stein, S. E. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 806-814. 2

-

Le, M. T., Morato, N. M., Kaerner, A., Welch, C. J., & Cooks, R. G. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2261-2273. 1

-

Belka, M., Hewelt-Belka, W., Sławiński, J., & Bączek, T. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS One. 3

Sources

- 1. Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]

NMR spectroscopy characterization of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Comprehensive NMR Spectroscopy Characterization of 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide: Methodologies and Assignments

Scientific Context & Structural Causality

The structural elucidation of diaryl sulfonamides is a critical workflow in modern drug discovery, particularly for compounds targeting kinases and carbonic anhydrases. The target molecule, 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide , presents a fascinating analytical case study. It consists of two distinct heteroaromatic systems—a 6-chloropyridine-3-sulfonyl ring and a 5-fluoropyridin-2-ylamino ring—bridged by a sulfonamide linkage.

To unambiguously characterize this molecule, a multinuclear NMR approach ( 1 H, 13 C, 19 F) is required. The analytical strategy relies on understanding the causality behind the observed chemical shifts and spin-spin couplings:

-

The Sulfonamide Bridge: The strongly electron-withdrawing nature of the −SO2− group, combined with the heteroaromatic rings, heavily deshields the sulfonamide NH proton. In hydrogen-bond-accepting solvents like DMSO- d6 , this proton typically appears as a broad singlet downfield (>10.5 ppm)[1].

-

The Fluorine Effect ( 19 F): Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR measurements[2]. The highly electronegative fluorine atom at the 5'-position of the amino-pyridine ring inductively deshields adjacent carbons and introduces complex heteronuclear spin-spin splitting ( 19 F- 13 C and 19 F- 1 H) that serves as a built-in structural probe[3].

-

The Chlorine Effect: The chlorine atom at the 6-position of the sulfonyl-pyridine ring breaks the symmetry of the electron cloud, heavily deshielding the adjacent C6 carbon while locking the H5 proton into a predictable ortho-coupling relationship with H4.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and high-fidelity data, the following protocol utilizes a self-validating methodology. Each step contains a functional checkpoint.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 20–25 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .

-

Causality: DMSO- d6 is chosen not only for its superior solvating power for sulfonamides but because it strongly hydrogen-bonds with the NH proton, slowing its chemical exchange rate with residual water. This prevents the NH signal from broadening into the baseline, allowing for accurate integration[4].

-

Validation Check: The solution must be completely clear. Particulates will cause magnetic susceptibility gradients, degrading the lineshape (shimming quality).

Step 2: Instrument Setup & Probe Tuning

-

Hardware: 500 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe.

-

Tuning: Tune and match the probe for 1 H, 13 C, and 19 F.

-

Causality: Because 1 H and 19 F resonate at very similar frequencies (~500 MHz and ~470 MHz, respectively, on a 11.7 T magnet), specialized filters or a dedicated 1 H/ 19 F dual-tuned probe are required to prevent frequency bleed-through during decoupling experiments[5].

Step 3: 1D Acquisition Parameters

-

1 H NMR: 30° pulse angle, 2.0 s relaxation delay ( d1 ), 16 scans.

-

19 F{ 1 H} NMR (Proton-Decoupled): 30° pulse angle, d1 = 5.0 s, 32 scans. Use inverse-gated decoupling.

-

Causality: Standard continuous 1 H decoupling can induce a Nuclear Overhauser Effect (NOE) that artificially inflates the 19 F signal intensity. Inverse-gated decoupling turns the decoupler on only during acquisition, suppressing the NOE and ensuring the 19 F integration remains strictly quantitative[5].

-

13 C{ 1 H} NMR: 30° pulse angle, d1 = 2.0 s, >1024 scans.

Fig 1. Step-by-step NMR acquisition workflow for fluorinated pyridine sulfonamides.

Quantitative Data Presentation & Expected Assignments

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the stereoelectronic environment of the molecule.

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6 ) | Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | NH | 11.20 | br s | - | 1H | Highly deshielded by −SO2− and H-bonding[1]. | | H2 | 8.80 | d | 2.5 | 1H | Ring A: Deshielded by adjacent N and −SO2− . Meta-coupled to H4. | | H6' | 8.20 | d | 3.0 | 1H | Ring B: Deshielded by adjacent N and F. Ortho-coupled to F. | | H4 | 8.15 | dd | 8.4, 2.5 | 1H | Ring A: Ortho-coupled to H5, meta-coupled to H2. | | H5 | 7.70 | d | 8.4 | 1H | Ring A: Ortho-coupled to H4. | | H4' | 7.65 | ddd | 9.0, 8.0, 3.0 | 1H | Ring B: Complex splitting by H3', H6', and 19 F. | | H3' | 7.15 | dd | 9.0, 3.5 | 1H | Ring B: Ortho-coupled to H4', shielded relative to others. |

Table 2: 13 C{ 1 H} NMR Assignments (125 MHz, DMSO- d6 ) Note: The 19 F nucleus will split the 13 C signals of Ring B despite 1 H decoupling. | Position | δ (ppm) | Multiplicity | JCF (Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | C5' | 155.0 | d | ~250 | Ring B: Direct C-F bond ( 1JCF )[2]. | | C6 | 154.5 | s | - | Ring A: Quaternary, attached to Cl. | | C2 | 148.0 | s | - | Ring A: Aromatic CH, highly deshielded. | | C2' | 145.0 | s | - | Ring B: Quaternary, attached to NH. | | C4 | 138.0 | s | - | Ring A: Aromatic CH. | | C6' | 135.0 | d | ~25 | Ring B: Aromatic CH, ortho to F ( 2JCF ). | | C3 | 134.5 | s | - | Ring A: Quaternary, attached to −SO2− . | | C4' | 125.5 | d | ~20 | Ring B: Aromatic CH, ortho to F ( 2JCF ). | | C5 | 125.0 | s | - | Ring A: Aromatic CH. | | C3' | 115.0 | d | ~5 | Ring B: Aromatic CH, meta to F ( 3JCF ). |

Table 3: 19 F NMR Assignments (470 MHz, DMSO- d6 ) | Position | δ (ppm) | Multiplicity ( 1 H decoupled) | Multiplicity ( 1 H coupled) | | :--- | :--- | :--- | :--- | | F5' | -135.0 | s | ddd ( JFH couplings to H4', H6') |

2D NMR Strategy & Network Validation

To definitively prove the connectivity between the two rings, 2D NMR is employed.

-

COSY ( 1 H- 1 H): Validates the isolated spin systems. A strong cross-peak will be observed between H4 and H5 (Ring A), and between H3' and H4' (Ring B).

-

HSQC ( 1 H- 13 C): Differentiates quaternary carbons from CH carbons. C6, C3, C2', and C5' will show no HSQC cross-peaks, validating their quaternary nature.

-

HMBC ( 1 H- 13 C): The ultimate tool for linking the fragments. The sulfonamide NH proton will show a strong 3JCH correlation to C2' of the fluoropyridine ring, and potentially a weaker correlation across the sulfonyl group to C3 of the chloropyridine ring, structurally locking the two halves of the molecule together[6].

Fig 2. Key HMBC (solid) and long-range J_CF (dashed) correlations for structural assignment.

References

-

Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences.[Link]

-

Wikipedia Contributors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

-

Reiz, B., et al. (2023). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC).[Link]

-

Hebrew University of Jerusalem. (n.d.). 19Fluorine NMR. HUJI NMR Facility.[Link]

-

MDPI. (2020). A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents. Molecules.[Link]

-

ChemRxiv. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. ChemRxiv.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. chemrxiv.org [chemrxiv.org]

Application Note: 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide as a Versatile Precursor in Medicinal Chemistry

Introduction & Strategic Rationale

In modern drug discovery, the design of highly selective kinase inhibitors, ion channel modulators, and viral replication inhibitors frequently relies on robust, bifunctional building blocks. 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide has emerged as a privileged precursor [1], offering an exceptional balance of metabolic stability, tunable physicochemical properties, and orthogonal chemical reactivity.

This precursor is strategically designed with three functional domains:

-

The Sulfonamide Linkage : Acts as a stable, directional hydrogen-bond donor and acceptor, critical for engaging hinge regions in kinases or pore domains in ion channels.

-

The 5-Fluoropyridin-2-yl Motif : The incorporation of fluorine serves a dual causality. Inductively, it lowers the pKa of the adjacent sulfonamide NH (typically to ~5.5–6.5), enhancing its capacity as a hydrogen-bond donor at physiological pH. Metabolically, the fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich 5-position of the aminopyridine ring [1].

-

The 6-Chloropyridine Core : The chlorine atom is positioned ortho to the pyridine nitrogen and para to the strongly electron-withdrawing sulfonyl group. This synergistic electron depletion highly activates the C6 position, priming it for late-stage Nucleophilic Aromatic Substitution (SNAr)[3] and transition-metal-catalyzed cross-coupling.

Physicochemical & Reactivity Profile

To effectively utilize this precursor in library generation, it is essential to understand its baseline properties. The table below summarizes its physicochemical metrics and their direct impact on drug design workflows.

| Property / Feature | Value / Description | Impact on Medicinal Chemistry Design |

| Molecular Weight | 287.69 g/mol | Highly efficient starting weight; leaves >200 Da for late-stage elaboration while remaining Rule-of-5 compliant. |

| H-Bond Donors (HBD) | 1 (Sulfonamide NH) | Essential for target engagement; highly acidic due to the fluoropyridine moiety. |

| H-Bond Acceptors (HBA) | 4 (N, O, O, N) | Enhances aqueous solubility and provides multiple vectors for dipole interactions. |

| C6-Chloro Reactivity | Highly Electrophilic | Enables rapid, divergent library synthesis via SNAr or Suzuki-Miyaura coupling without requiring harsh conditions. |

| Metabolic Liability | Low | The fluorinated ring prevents oxidative dealkylation, a common failure point in early-stage lead optimization [4]. |

Synthetic Workflows & Mechanistic Logic

The true value of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide lies in its divergent reactivity. As illustrated in the workflow below, the precursor can be functionalized via SNAr to yield amino-substituted derivatives, or via Suzuki coupling to generate complex bi-aryl systems.

Figure 1: Divergent synthetic workflow utilizing the bifunctional pyridine-3-sulfonamide precursor.

Experimental Protocols

The following protocols are engineered for high reproducibility, with explicit causal explanations for the selected reagents and conditions.

Protocol A: Synthesis of the Precursor

This procedure utilizes a modified Schotten-Baumann approach to couple the sulfonyl chloride with the aminopyridine [2].

Reagents:

-

6-Chloropyridine-3-sulfonyl chloride (1.0 equiv, 10 mmol)

-

2-Amino-5-fluoropyridine (1.05 equiv, 10.5 mmol)

-

Anhydrous Pyridine (2.5 equiv, 25 mmol)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Preparation : Dissolve 2-amino-5-fluoropyridine and anhydrous pyridine in dry DCM under an inert argon atmosphere.

-

Causality: Pyridine acts as an acid scavenger for the generated HCl. An inert atmosphere is critical as sulfonyl chlorides rapidly hydrolyze to sulfonic acids in the presence of ambient moisture.

-

-

Addition : Cool the reaction flask to 0 °C using an ice-water bath. Add 6-chloropyridine-3-sulfonyl chloride portion-wise over 15 minutes.

-

Causality: The coupling is highly exothermic. Maintaining 0 °C prevents the degradation of the sulfonyl chloride and suppresses the formation of bis-sulfonylated side products.

-

-

Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

-

Validation & Workup : Quench an aliquot in methanol and analyze via LC-MS. Complete consumption of the starting material is indicated by the absence of the methyl sulfonate ester. Dilute the mixture with DCM, wash with 1M HCl (to remove excess pyridine), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Late-Stage SNAr Diversification

The 6-chloro position is highly activated for SNAr, allowing for the installation of various nucleophiles (e.g., secondary cyclic amines) to modulate pharmacokinetics [3].

Figure 2: SNAr addition-elimination mechanism at the highly activated C6 position.

Reagents:

-

6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (1.0 equiv)

-

Morpholine or target secondary amine (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

-

Reaction Assembly : Combine the precursor, the amine, and DIPEA in anhydrous DMF.

-

Causality: DMF is chosen because polar aprotic solvents stabilize the highly charged Meisenheimer transition state (Figure 2), significantly accelerating the SNAr reaction. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophilic C6 position.

-

-

Heating : Heat the mixture to 80 °C for 12 hours.

-

Validation : Monitor via TLC or LC-MS. Successful substitution is self-validating via ¹H-NMR: the highly deshielded doublet corresponding to the pyridine proton adjacent to the chlorine atom will shift significantly upfield upon replacement with an amine.

-

Workup : Cool to RT, precipitate the product by adding ice-cold water, filter, and wash with cold water and diethyl ether.

Protocol C: Suzuki-Miyaura Cross-Coupling

For targets requiring extended hydrophobic interactions, the 6-chloro position can be arylated.

Reagents:

-

Precursor (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

-

Degassing : Dissolve the precursor and arylboronic acid in 1,4-dioxane. Add the 2M aqueous Na₂CO₃. Degas the biphasic mixture by bubbling argon through the solution for 10 minutes.

-

Causality: The Dioxane/H₂O (typically 4:1) system ensures the solubility of both the organic substrates and the inorganic base. Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

-

-

Catalyst Addition : Add Pd(dppf)Cl₂ under argon.

-

Causality: The bidentate dppf ligand is specifically selected because its large bite angle forces the palladium center into a geometry that accelerates the challenging oxidative addition into the aryl chloride bond.

-

-

Heating : Heat to 90 °C for 8 hours. Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

References

-

Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B Journal of Medicinal Chemistry 1

-

DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries Bioconjugate Chemistry2

-

Covalent S-Adenosylhomocysteine-Based DNA Methyltransferase 2 Inhibitors with a New Type of Aryl Warhead ACS Medicinal Chemistry Letters 3

-

WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity Google Patents 4

Sources

Application Notes & Protocols: In Vivo Dosing of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (AZD4017)

Introduction: The Scientific Imperative for In Vivo Assessment

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, also known as AZD4017 or Tavanafide, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a critical regulator of intracellular glucocorticoid levels, primarily by converting inactive cortisone to active cortisol, particularly within key metabolic tissues like the liver and adipose tissue.[2][3][4] Dysregulation of 11β-HSD1 activity is implicated in the pathophysiology of numerous conditions, including metabolic syndrome, type 2 diabetes, and obesity.[1][4]